molecular formula C50H54N2O2P2 B13719953 [8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane CAS No. 649559-70-6

[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane

Cat. No.: B13719953
CAS No.: 649559-70-6
M. Wt: 776.9 g/mol
InChI Key: NVDNAKSQNFTFDM-UHFFFAOYSA-N
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Description

The compound “[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane” is a complex organic molecule featuring multiple benzoxazine and phosphanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multi-step organic reactions The initial steps might include the formation of the benzoxazine rings through a condensation reaction between an amine and a phenol derivative

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The phosphanyl groups can be oxidized to form phosphine oxides.

    Reduction: The benzoxazine rings can be reduced under specific conditions to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry

In industry, the compound might find applications in the development of advanced materials, such as polymers with unique mechanical or thermal properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, as a ligand in catalysis, it would coordinate to a metal center, altering the electronic properties of the metal and facilitating various chemical transformations. In biological systems, it might interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    [Bis(3,5-dimethylphenyl)phosphanyl]benzoxazine: A simpler analog with similar structural features.

    [Bis(3,5-dimethylphenyl)phosphanyl]phenol: Another related compound with a phenol group instead of a benzoxazine ring.

Uniqueness

The uniqueness of “[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane” lies in its complex structure, which combines multiple benzoxazine and phosphanyl groups, potentially leading to unique chemical reactivity and applications.

Properties

CAS No.

649559-70-6

Molecular Formula

C50H54N2O2P2

Molecular Weight

776.9 g/mol

IUPAC Name

[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane

InChI

InChI=1S/C50H54N2O2P2/c1-31-19-32(2)24-39(23-31)55(40-25-33(3)20-34(4)26-40)45-13-11-43-49(53-17-15-51(43)9)47(45)48-46(14-12-44-50(48)54-18-16-52(44)10)56(41-27-35(5)21-36(6)28-41)42-29-37(7)22-38(8)30-42/h11-14,19-30H,15-18H2,1-10H3

InChI Key

NVDNAKSQNFTFDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)N(CCO3)C)C4=C(C=CC5=C4OCCN5C)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C

Origin of Product

United States

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